[(Butylsulfonyl)methyl]benzene
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Overview
Description
[(Butylsulfonyl)methyl]benzene is an organic compound that features a benzene ring substituted with a butylsulfonyl group attached to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Butylsulfonyl)methyl]benzene typically involves the reaction of benzyl chloride with butylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and heated in a reactor. The product is then purified using distillation or recrystallization techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
[(Butylsulfonyl)methyl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfoxides or sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
[(Butylsulfonyl)methyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which [(Butylsulfonyl)methyl]benzene exerts its effects involves the interaction of the sulfonyl group with various molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzylsulfonyl chloride: Similar structure but with a chloride group instead of a butyl group.
Phenylsulfonylmethane: Contains a phenyl group instead of a butyl group.
Butylsulfonylbenzene: Lacks the methyl group.
Uniqueness
[(Butylsulfonyl)methyl]benzene is unique due to the presence of both a butylsulfonyl group and a methyl group attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
3112-93-4 |
---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
butylsulfonylmethylbenzene |
InChI |
InChI=1S/C11H16O2S/c1-2-3-9-14(12,13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
QUTRKCZEVXALJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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